molecular formula C12H15ClN2 B6214365 [1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride CAS No. 2731009-34-8

[1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride

Cat. No.: B6214365
CAS No.: 2731009-34-8
M. Wt: 222.7
InChI Key:
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Description

[1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride is a chemical compound with a molecular structure that includes a naphthalene ring attached to an ethyl group, which is further connected to a hydrazine moiety. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.

Preparation Methods

The synthesis of [1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride typically involves the reaction of naphthalene derivatives with ethyl hydrazine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

[1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

[1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, which can result in various biological effects.

Comparison with Similar Compounds

[1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride can be compared with other similar compounds such as:

    [1-(naphthalen-2-yl)ethyl]amine hydrochloride: This compound has a similar structure but with an amine group instead of a hydrazine moiety.

    [1-(naphthalen-2-yl)ethyl]hydrazine sulfate: Similar to the hydrochloride salt but with a sulfate counterion.

    [1-(naphthalen-2-yl)ethyl]hydrazine phosphate: Another similar compound with a phosphate counterion.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride involves the reaction of 2-naphthalenecarboxaldehyde with ethyl hydrazinecarboxylate followed by acid hydrolysis and salt formation with hydrochloric acid.", "Starting Materials": [ "2-naphthalenecarboxaldehyde", "ethyl hydrazinecarboxylate", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthalenecarboxaldehyde (1.0 g, 6.2 mmol) in ethanol (10 mL) and add ethyl hydrazinecarboxylate (1.2 g, 9.3 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add hydrochloric acid (1 M) dropwise until the pH reaches 2.", "Step 4: Extract the product with ethyl acetate (3 x 10 mL) and wash the organic layer with water (10 mL).", "Step 5: Combine the organic layers and dry over sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in water (10 mL) and add hydrochloric acid (1 M) dropwise until the pH reaches 2.", "Step 8: Cool the solution to 0°C and filter the precipitated product.", "Step 9: Wash the product with cold water (10 mL) and dry under vacuum to obtain [1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride as a white solid (yield: 80%)." ] }

CAS No.

2731009-34-8

Molecular Formula

C12H15ClN2

Molecular Weight

222.7

Purity

95

Origin of Product

United States

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